Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the primary name is methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. This nomenclature clearly delineates the structural components: a methyl ester group attached to a four-carbon butanoic acid chain, which is further connected through an oxygen linkage to a substituted benzene ring. The benzene ring bears two substituents - a methoxy group at the ortho position and a prop-1-en-1-yl group at the para position relative to the phenoxy linkage.
The Chemical Abstracts Service registry number for this compound is 1158137-06-4, providing a unique identifier for database searches and chemical documentation. The molecular weight has been calculated as 264.32 grams per mole, which corresponds to the molecular formula C15H20O4. The International Chemical Identifier string provides additional structural specificity: InChI=1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3/b6-4+. This identifier incorporates stereochemical information, specifically indicating the E-configuration of the prop-1-en-1-yl substituent.
The Simplified Molecular Input Line Entry System notation for this compound is C/C=C/C1=CC(=C(C=C1)OCCCC(=O)OC)OC, which provides a linear representation of the molecular structure. This notation system facilitates computer-based chemical database searches and molecular modeling applications. The International Chemical Identifier Key JPDDQZRQKQNLCW-GQCTYLIASA-N serves as a fixed-length condensed representation of the full International Chemical Identifier string.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the aliphatic chain connecting the phenoxy group to the ester moiety. The aromatic ring adopts a planar configuration typical of substituted benzene derivatives, with the methoxy and prop-1-en-1-yl substituents positioned to minimize steric interactions. The prop-1-en-1-yl group exists preferentially in the E-configuration, as indicated by the stereochemical notation in the International Chemical Identifier.
The phenoxy linkage introduces rotational freedom around the carbon-oxygen bond, allowing various orientations of the butanoate chain relative to the aromatic plane. Energy calculations suggest that conformations with the aliphatic chain extended away from the aromatic ring are energetically favored to minimize steric clashes between the bulky substituents. The methoxy group at the ortho position relative to the phenoxy linkage can adopt multiple orientations, though conformations where it points away from the aliphatic chain are typically preferred.
The ester functionality at the terminal end of the molecule contributes additional conformational complexity through rotation around the carbon-carbon and carbon-oxygen bonds adjacent to the carbonyl group. Intramolecular interactions, particularly between the methoxy oxygen and nearby hydrogen atoms, may stabilize certain conformational arrangements. These geometric considerations are crucial for understanding the molecule's behavior in solution and its interactions with other chemical species.
Electronic Structure and Quantum Chemical Calculations
The electronic structure of this compound involves complex orbital interactions arising from the extended conjugation system incorporating the aromatic ring and adjacent substituents. The benzene ring provides a foundation of delocalized pi-electron density, which can interact with the lone pairs on the methoxy oxygen atoms and potentially with the pi-system of the prop-1-en-1-yl group. These electronic interactions influence the overall charge distribution and reactivity patterns of the molecule.
Quantum chemical calculations predict that the highest occupied molecular orbital energy levels are primarily localized on the substituted aromatic system, with significant contributions from the methoxy substituent's oxygen lone pairs. The lowest unoccupied molecular orbital typically exhibits contributions from the aromatic pi-system and the carbonyl group of the ester functionality. The energy gap between these frontier orbitals provides insights into the molecule's electronic excitation properties and potential photochemical behavior.
The electrostatic potential surface mapping reveals regions of negative charge concentration around the oxygen atoms, particularly those associated with the methoxy groups and the ester carbonyl. Positive electrostatic potential regions are typically found near the aromatic and aliphatic hydrogen atoms. These charge distribution patterns are essential for predicting intermolecular interactions and solvent effects on the compound's behavior.
Dipole moment calculations indicate a significant molecular dipole arising from the asymmetric distribution of electron density, particularly due to the polar ester and ether linkages. This dipole moment affects the compound's solubility characteristics and its behavior in polar environments.
Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of this compound, revealing characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretch of the ester group typically appears as a strong absorption band around 1735-1750 wavenumbers, which is characteristic of aliphatic ester carbonyls. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 wavenumber region, providing confirmation of the benzene ring structure.
The methoxy substituents contribute distinctive carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber range, along with carbon-oxygen stretching bands around 1000-1300 wavenumbers. The prop-1-en-1-yl group exhibits characteristic alkene carbon-hydrogen stretching near 3000-3100 wavenumbers and carbon-carbon double bond stretching around 1620-1680 wavenumbers. The phenoxy ether linkage produces carbon-oxygen stretching absorptions typically observed between 1200-1300 wavenumbers.
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation through analysis of both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance reveals characteristic chemical shifts for the aromatic protons typically appearing between 6.5-7.5 parts per million downfield from tetramethylsilane. The methoxy protons generate sharp singlets around 3.7-4.0 parts per million, while the prop-1-en-1-yl protons exhibit complex multipicity patterns reflecting the alkene geometry and coupling interactions.
The following table summarizes predicted mass spectrometry fragmentation data for this compound:
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ångström²) |
|---|---|---|
| [M+H]⁺ | 265.14345 | 160.8 |
| [M+Na]⁺ | 287.12539 | 167.8 |
| [M-H]⁻ | 263.12889 | 164.2 |
| [M+NH₄]⁺ | 282.16999 | 177.8 |
| [M+K]⁺ | 303.09933 | 165.9 |
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 264, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the methyl ester group (mass 31) and subsequent fragmentations of the aliphatic chain. The aromatic portion often appears as a stable fragment, providing structural confirmation of the substituted phenoxy moiety. Collision-induced dissociation studies reveal preferential cleavage at the ether linkages and ester bonds, generating characteristic fragment ions that aid in structural elucidation.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive identification of all carbon environments within the molecule, with aromatic carbons appearing in the 100-160 parts per million region and aliphatic carbons distributed between 10-80 parts per million depending on their electronic environment. The carbonyl carbon of the ester group typically resonates around 170-180 parts per million, while methoxy carbons appear as distinct signals around 55-60 parts per million.
Properties
IUPAC Name |
methyl 4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDDQZRQKQNLCW-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)butanoic Acid
One of the primary synthetic routes involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux conditions to yield the methyl ester.
$$
\text{4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)butanoic acid} + \text{CH}3\text{OH} \xrightarrow[\text{Reflux}]{\text{H}^+} \text{this compound} + \text{H}2\text{O}
$$
- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
- Solvent: Methanol (excess)
- Temperature: Reflux (~65-70°C)
- Reaction Time: Several hours (typically 4-8 hours)
Williamson Ether Synthesis for Phenoxybutanoic Acid Intermediate
Prior to esterification, the phenoxybutanoic acid intermediate is often prepared via a Williamson ether synthesis. This involves the reaction of 2-methoxy-4-(prop-1-en-1-yl)phenol with 4-bromobutanoic acid or its derivatives under basic conditions to form the ether linkage.
$$
\text{2-methoxy-4-(prop-1-en-1-yl)phenol} + \text{Br-(CH}2)3\text{-COOH} \xrightarrow[\text{Base}]{\text{Solvent}} \text{4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)butanoic acid} + \text{Br}^-
$$
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetone
- Temperature: 50-80°C
- Reaction Time: 6-12 hours
This step ensures the selective formation of the ether bond between the phenol and butanoic acid moiety.
Alternative Synthetic Routes
Some alternative methods reported include:
- Direct esterification of the phenoxybutanoic acid with acid chlorides or anhydrides followed by methanolysis.
- Use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate ester bond formation under milder conditions.
- Catalytic transesterification using metal catalysts (e.g., titanium or zinc-based catalysts) to convert butanoic acid derivatives into the methyl ester.
Reaction Analysis and Optimization
| Parameter | Typical Range/Condition | Effect on Yield and Purity |
|---|---|---|
| Catalyst concentration | 0.1-1.0 mol% | Higher catalyst loading increases rate but may cause side reactions |
| Reaction temperature | 60-80°C | Elevated temperature improves conversion but risks decomposition |
| Solvent | Methanol (excess) | Ensures complete esterification and drives equilibrium forward |
| Reaction time | 4-12 hours | Longer times improve yield but may reduce purity if prolonged |
| Base for ether synthesis | K2CO3 or NaH | Strong bases promote ether formation; NaH is more reactive but requires careful handling |
| Solvent for ether synthesis | DMF or acetone | Polar aprotic solvents enhance nucleophilicity and solubility |
Optimization studies have shown that maintaining controlled temperature and catalyst concentration is critical to maximize yield (typically 75-90%) and minimize side products such as hydrolysis or polymerization of the prop-1-en-1-yl group.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-methoxy-4-(prop-1-en-1-yl)phenol + 4-bromobutanoic acid | K2CO3, DMF, 60°C, 8 h | 4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)butanoic acid | 80-85 |
| 2 | 4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)butanoic acid + CH3OH | H2SO4 (cat.), reflux 6 h | This compound | 75-90 |
Research Findings on Preparation
- The methoxy group on the aromatic ring is stable under the esterification conditions, which is crucial for maintaining the compound’s biological activity.
- The prop-1-en-1-yl substituent requires mild reaction conditions to prevent isomerization or polymerization.
- Use of polar aprotic solvents in the ether synthesis step enhances nucleophilic substitution efficiency.
- Acid-catalyzed esterification remains the most straightforward and scalable method for industrial preparation.
Chemical Reactions Analysis
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Scientific Research Applications
Chemical Synthesis
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for the development of more complex molecules.
Key Reactions:
- Oxidation: This compound can be oxidized to yield carboxylic acids or ketones, depending on the oxidizing agent used.
- Reduction: The ester group can be reduced to form alcohols.
- Substitution: The methoxy and prop-1-en-1-yl groups can undergo substitution reactions with suitable reagents, facilitating further synthetic pathways .
Biological Applications
Research has indicated that this compound exhibits potential biological activities , including:
- Anti-inflammatory Properties: Studies have shown that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide and hydrogen peroxide in synoviocytes stimulated by lipopolysaccharides and tumor necrosis factor-alpha.
- Antioxidant Activity: Its ability to scavenge free radicals positions it as a candidate for further exploration in the development of antioxidant therapies.
Medical Research
The therapeutic potential of this compound is being investigated in various medical contexts:
Case Studies:
- Chronic Inflammatory Conditions: Preliminary studies suggest it may play a role in treating conditions characterized by chronic inflammation due to its inhibitory effects on inflammatory pathways.
- Pain Management: Its analgesic properties are being explored, particularly in models of pain induced by inflammatory stimuli.
Industrial Applications
In the industrial sector, this compound is utilized primarily due to its aromatic properties :
Uses:
- Fragrance Production: It is incorporated into formulations for perfumes and scented products.
- Flavoring Agents: Its flavor profile makes it suitable for use in food products, enhancing taste without compromising safety.
Mechanism of Action
The mechanism of action of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and hydrogen peroxide in synoviocytes treated with lipopolysaccharides and tumor necrosis factor-alpha . This suggests its potential role in modulating inflammatory pathways.
Comparison with Similar Compounds
Substituted Phenoxy Esters in Pharmaceutical Impurities
lists impurities from pharmaceutical manufacturing, including methyl and ethyl esters with chlorobenzoyl substituents:
Key Observations :
- Ester Chain Length: The butanoate chain in the target compound offers greater conformational flexibility than the methyl/ethyl esters in MM0505.04/05, which may influence binding affinity in biological systems.
Boronic Acid Derivatives as HDAC Inhibitors
highlights boronic acid derivatives with phenoxy-methylphenyl backbones as fungal histone deacetylase (HDAC) inhibitors. While distinct in core structure, these compounds share phenoxy-based motifs:
Comparison :
Fluorinated Analogs in Patent Literature
describes fluorinated spirocyclic compounds with trifluoromethyl and difluorophenoxy groups. Though structurally distinct, these highlight the impact of halogenation:
Contrast : Fluorinated analogs exhibit higher resistance to enzymatic degradation compared to the target compound’s propenyl group, which may undergo oxidation.
Biological Activity
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate is an organic compound with the molecular formula and a molecular weight of 264.32 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, presenting detailed research findings, data tables, and case studies.
- Molecular Formula:
- Molecular Weight: 264.32 g/mol
- CAS Registry Number: 1158137-06-4
- IUPAC Name: this compound
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and hydrogen peroxide in synoviocytes treated with lipopolysaccharides and tumor necrosis factor-alpha (TNF-α) . This inhibition suggests a potential role in managing inflammation-related conditions.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the release of inflammatory cytokines and mediators, thus providing a potential therapeutic avenue for inflammatory diseases .
2. Antioxidant Activity
The compound also displays notable antioxidant activity. It has been shown to scavenge free radicals effectively, which may help protect cells from oxidative stress and damage associated with various chronic diseases .
3. Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, analogs of this compound have demonstrated significant inhibitory effects on colon cancer cell growth. The mechanisms involved include the induction of apoptosis through activation of caspases and upregulation of death receptors .
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study on Anti-inflammatory Effects | Reduced nitric oxide production in LPS-treated synoviocytes | In vitro cell culture assays |
| Antioxidant Activity Assessment | Effective scavenging of DPPH radicals | Spectrophotometric analysis |
| Anticancer Activity Evaluation | Induced apoptosis in colon cancer cells; increased expression of DR5 and DR6 | Xenograft mouse model studies |
Case Study 1: Inhibition of Colon Cancer Growth
A study evaluated the effects of this compound on colon cancer cell lines. Results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptotic markers such as cleaved caspase-3 .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound in an animal model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions .
Q & A
Basic: What are the established synthetic routes for Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate, and what reaction conditions optimize yield?
Methodological Answer:
A common synthetic approach involves multi-step nucleophilic substitution and esterification. For example, starting with 4-formylphenol derivatives, coupling with methyl 2-bromobutanoate in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C achieves optimal yield . Elevated temperatures and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) resolves methoxy, propenyl, and ester functional groups. Chemical shifts for aromatic protons typically appear at δ 6.8–7.2 ppm, while ester carbonyls resonate near δ 170 ppm in ¹³C NMR .
- FT-IR confirms ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹) .
- Crystallography:
Advanced: How can researchers address discrepancies in crystallographic data when determining the compound's conformation?
Methodological Answer:
Discrepancies often arise from twinning or disorder in crystal packing. Strategies include:
- Data Reintegration: Use SHELXE for phase extension and iterative refinement to resolve ambiguous electron density .
- Twinned Refinement: Apply the TWIN/BASF commands in SHELXL to model overlapping lattices .
- Validation Tools: Check geometric restraints (e.g., bond lengths/angles) against the Cambridge Structural Database (CSD) to identify outliers .
Advanced: What computational modeling approaches are suitable for predicting the compound's reactivity and interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .
- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C-H···O) to explain packing motifs and stability .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to assess stability under experimental conditions .
Basic: What are the key physicochemical properties (e.g., solubility, stability) that influence experimental design?
Methodological Answer:
- Solubility: The compound is lipophilic (logP ~3.2), requiring organic solvents (e.g., DCM, THF) for dissolution. Aqueous solubility is enhanced via co-solvents (e.g., 10% DMSO) .
- Stability: Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C under inert gas (N₂) to prevent ester degradation .
Advanced: How does the presence of the propenyl group affect the compound's electronic structure and biological activity?
Methodological Answer:
- Electronic Effects: The propenyl group introduces conjugation with the aromatic ring, lowering the LUMO energy and enhancing electrophilicity. This facilitates interactions with biological targets (e.g., enzymes) via π-π stacking or covalent bonding .
- Biological Impact: Analogous compounds with propenyl substituents show anti-inflammatory activity by inhibiting COX-2. Comparative studies with non-propenyl derivatives (e.g., methoxy-only) demonstrate reduced potency .
Advanced: What strategies are recommended for resolving conflicting bioactivity data in pharmacological studies?
Methodological Answer:
- Dose-Response Curves: Replicate assays across multiple cell lines (e.g., HEK-293, HepG2) to identify cell-type-specific effects .
- Metabolic Stability Tests: Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
- Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm involvement of suspected pathways (e.g., NF-κB) .
Basic: What purification techniques are optimal post-synthesis?
Methodological Answer:
- Liquid-Liquid Extraction: Separate organic and aqueous phases using ethyl acetate/water (3:1) to remove polar by-products .
- Flash Chromatography: Use silica gel with a hexane/ethyl acetate gradient (10–50%) for high-resolution separation. Monitor fractions via TLC (Rf ~0.3 in 3:7 hexane/EtOAc) .
- Recrystallization: Dissolve in hot ethanol and cool slowly to obtain pure crystals (mp ~85–87°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
